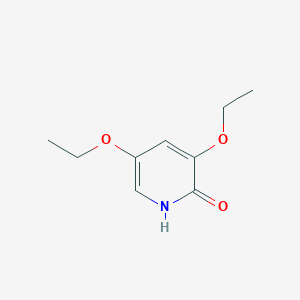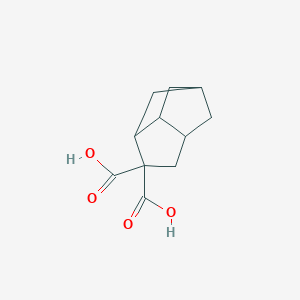
Hexahydro-1,5-methanopentalene-2,2(1H)-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1,5-methanopentalene-2,2(1H)-dicarboxylic acid is a complex organic compound with a unique structure It belongs to the class of bicyclic compounds and is characterized by its hexahydro-1,5-methanopentalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1,5-methanopentalene-2,2(1H)-dicarboxylic acid typically involves multi-step organic reactions. Common starting materials might include cycloalkanes or cycloalkenes, which undergo a series of transformations such as hydrogenation, cyclization, and carboxylation. Specific catalysts and reaction conditions, such as temperature and pressure, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors might be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1,5-methanopentalene-2,2(1H)-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biochemical pathways or as a ligand in binding studies.
Medicine: Possible applications in drug development or as a precursor for pharmaceuticals.
Industry: Use in the production of polymers, resins, or other materials.
Mechanism of Action
The mechanism by which Hexahydro-1,5-methanopentalene-2,2(1H)-dicarboxylic acid exerts its effects would depend on its specific interactions with molecular targets. These might include binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways or cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other bicyclic or polycyclic organic molecules with carboxylic acid functional groups. Examples could be:
- Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Bicyclo[3.3.1]nonane-2,4-dicarboxylic acid
Uniqueness
Hexahydro-1,5-methanopentalene-2,2(1H)-dicarboxylic acid is unique due to its specific structural features, which can impart distinct chemical and physical properties. These properties might make it particularly useful in certain applications or provide advantages over similar compounds.
Properties
CAS No. |
62821-27-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
tricyclo[4.2.1.03,7]nonane-4,4-dicarboxylic acid |
InChI |
InChI=1S/C11H14O4/c12-9(13)11(10(14)15)4-6-1-5-2-7(6)8(11)3-5/h5-8H,1-4H2,(H,12,13)(H,14,15) |
InChI Key |
AKFDLWAVBDLRPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C1CC(C3C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


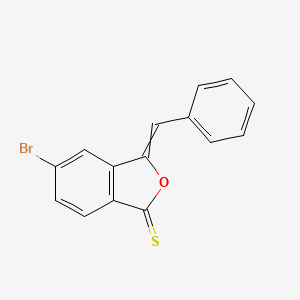
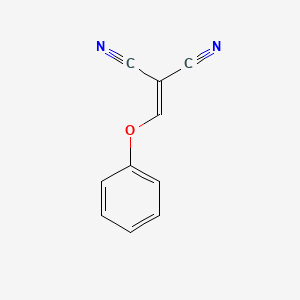
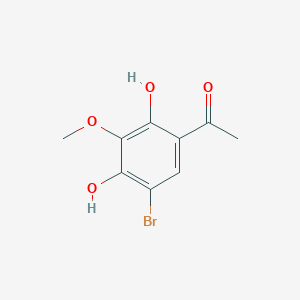
![N-[3,4-Bis(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14529002.png)
![1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14529005.png)
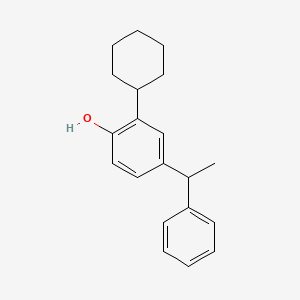
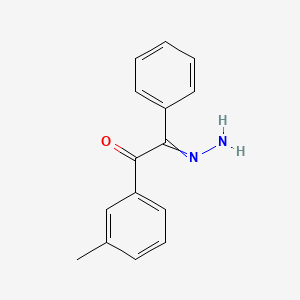
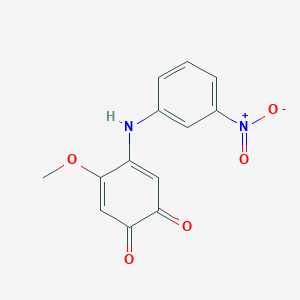
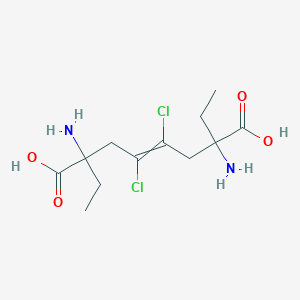
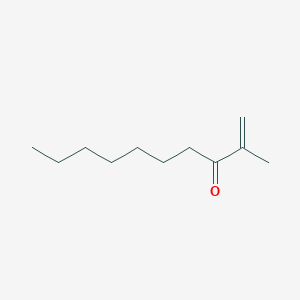
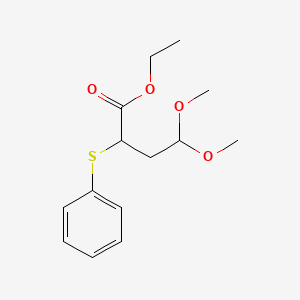
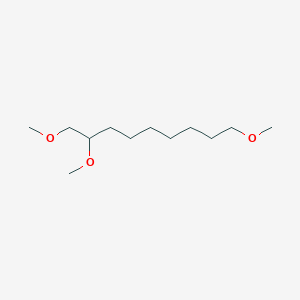
![3-(4-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]furan-2(5H)-one](/img/structure/B14529047.png)
